2-[(4-Chlorobenzyl)sulfonyl]acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile typically involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzylsulfonic acid, which is then reacted with acetonitrile under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfonyl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile exerts its effects involves interactions with biological systems through its sulfonyl and chlorobenzyl groups. These groups can participate in various biochemical pathways, potentially targeting enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylbenzyl)sulfonyl]acetonitrile: Similar structure but with a methyl group instead of a chlorine atom.
2-[(4-Bromobenzyl)sulfonyl]acetonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-[(4-Chlorobenzyl)sulfonyl]acetonitrile is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with biological systems. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYOHMXFJDACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380921 |
Source
|
Record name | [(4-Chlorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-57-2 |
Source
|
Record name | 2-[[(4-Chlorophenyl)methyl]sulfonyl]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Chlorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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